

An In-depth Technical Guide to Ditazole: Chemical Structure, Properties, and Pharmacological Activity

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Compound of Interest

Compound Name: *Ditazole*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditazole is a non-steroidal anti-inflammatory drug (NSAID) with notable antiplatelet activity.[1][2][3][4] This technical guide provides a comprehensive overview of **Ditazole**, focusing on its chemical structure, physicochemical properties, synthesis, and its mechanism of action as a platelet aggregation inhibitor. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are provided, alongside a visualization of its role in the arachidonic acid signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identifiers

Ditazole, with the IUPAC name 2-[(4,5-diphenyl-1,3-oxazol-2-yl)-(2-hydroxyethyl)amino]ethanol, is a derivative of 1,3-oxazole.[1] Its chemical structure is characterized by a central oxazole ring substituted with two phenyl groups and a diethanolamine moiety.

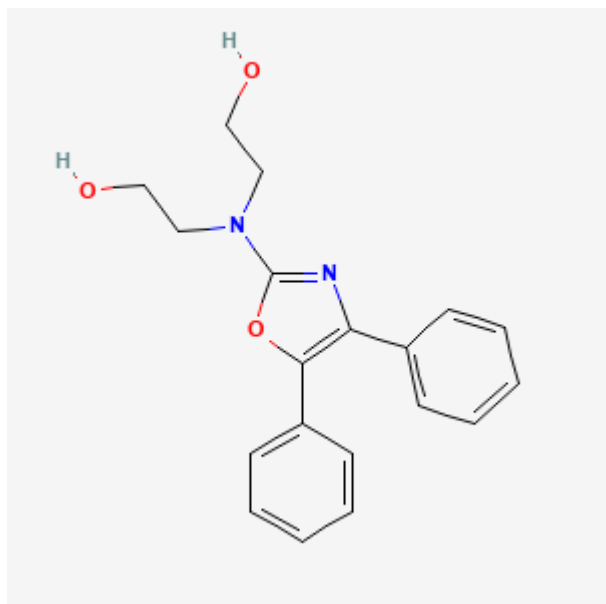


Figure 1: 2D Chemical Structure of **Ditazole**.

| Identifier | Value |
|-------------------|--|
| IUPAC Name | 2-[(4,5-diphenyl-1,3-oxazol-2-yl)-(2-hydroxyethyl)amino]ethanol[1] |
| CAS Number | 18471-20-0[1] |
| Molecular Formula | C ₁₉ H ₂₀ N ₂ O ₃ [1] |
| Molecular Weight | 324.37 g/mol [5] |
| SMILES | C1=CC=C(C=C1)C2=C(OC(=N2)N(CCO)CCO)C3=CC=CC=C3[1] |
| InChI | InChI=1S/C19H20N2O3/c22-13-11-21(12-14-23)19-20-17(15-7-3-1-4-8-15)18(24-19)16-9-5-2-6-10-16/h1-10,22-23H,11-14H2[1] |
| InChIKey | UUCMDZWCRNZCOY-UHFFFAOYSA-N[1] |
| Synonyms | Ageroplas, S-222, Ditazol[1] |

Physicochemical Properties

The physicochemical properties of **Ditazole** are crucial for its formulation and pharmacological behavior. A summary of its known properties is presented below.

| Property | Value |
|----------------------|---|
| Melting Point | 96-98 °C |
| Physical Description | White to off-white solid |
| Solubility | Data not widely available. As a moderately polar molecule, it is expected to be soluble in organic solvents like ethanol, DMSO, and DMF. Its solubility in aqueous solutions is likely to be low. |
| pKa | Experimental data not readily available. The presence of the tertiary amine suggests it will have a basic pKa. |

Synthesis of Ditazole

Ditazole is synthesized via a nucleophilic substitution reaction between 2-chloro-4,5-diphenyloxazole and diethanolamine.

Experimental Protocol: Synthesis of Ditazole

This protocol is based on the established synthesis of **Ditazole**.

Materials:

- 2-chloro-4,5-diphenyloxazole
- Diethanolamine
- Absolute Ethanol
- Ethyl ether
- Petroleum ether

- Round-bottom flask with reflux condenser
- Heating mantle
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 5.1 g of 2-chloro-4,5-diphenyloxazole and 6.3 g of diethanolamine in 50 mL of absolute ethanol.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 4 hours.
- **Solvent Removal:** After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator at approximately 1 mm Hg.
- **Precipitation:** To the resulting oily residue, add 100 mL of 50% ethanol at 60 °C.
- **Crystallization:** Cool the hydro-alcoholic solution to induce crystallization of the product.
- **Isolation and Purification:** Collect the resulting solid by filtration. Recrystallize the crude product from a mixture of ethyl ether and petroleum ether to yield pure 2-bis(β -hydroxyethyl)amino-4,5-diphenyl-oxazole (**Ditazole**).
- **Drying:** Dry the purified product under vacuum. The expected yield is approximately 4.5 g (69.5%).

Pharmacological Properties and Mechanism of Action

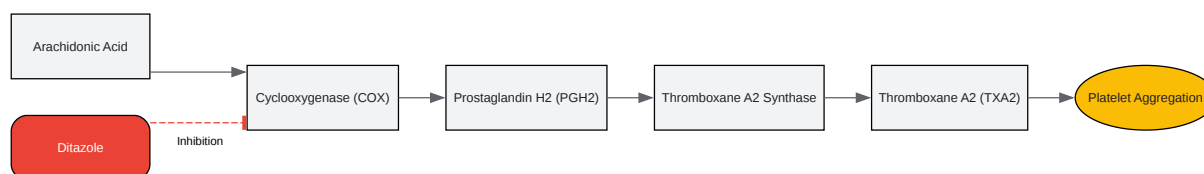
Ditazole's primary pharmacological effect is the inhibition of platelet aggregation.[6] It is classified as a non-steroidal anti-inflammatory drug (NSAID) and exhibits analgesic and antipyretic properties similar to phenylbutazone.[4]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Ditazole exerts its antiplatelet effect by inhibiting the synthesis of prostaglandins, key signaling molecules in the platelet activation cascade.[7] Specifically, it interferes with the arachidonic acid pathway.

When platelets are activated, for instance by collagen, phospholipase enzymes release arachidonic acid from the platelet membrane. The enzyme cyclooxygenase (COX) then converts arachidonic acid into prostaglandin H₂ (PGH₂).[8] PGH₂ is a precursor to several bioactive prostanoids, including thromboxane A₂ (TXA₂), a potent inducer of platelet aggregation and vasoconstriction.[9][10]

Ditazole inhibits the formation of prostaglandins, thereby reducing the downstream synthesis of TXA₂. [7] This leads to a decrease in collagen-induced platelet aggregation.[7] It is important to note that **Ditazole** does not significantly affect primary ADP-induced aggregation, indicating its specific action on the prostaglandin-mediated pathway.[6]



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Caption: Signaling pathway of **Ditazole**'s antiplatelet action.

Experimental Evaluation of Antiplatelet Activity

The inhibitory effect of **Ditazole** on platelet aggregation can be quantified using in vitro assays, with light transmission aggregometry being a standard method.

Experimental Protocol: In Vitro Platelet Aggregation Assay

This protocol describes a general procedure for assessing the effect of **Ditazole** on collagen-induced platelet aggregation using light transmission aggregometry.

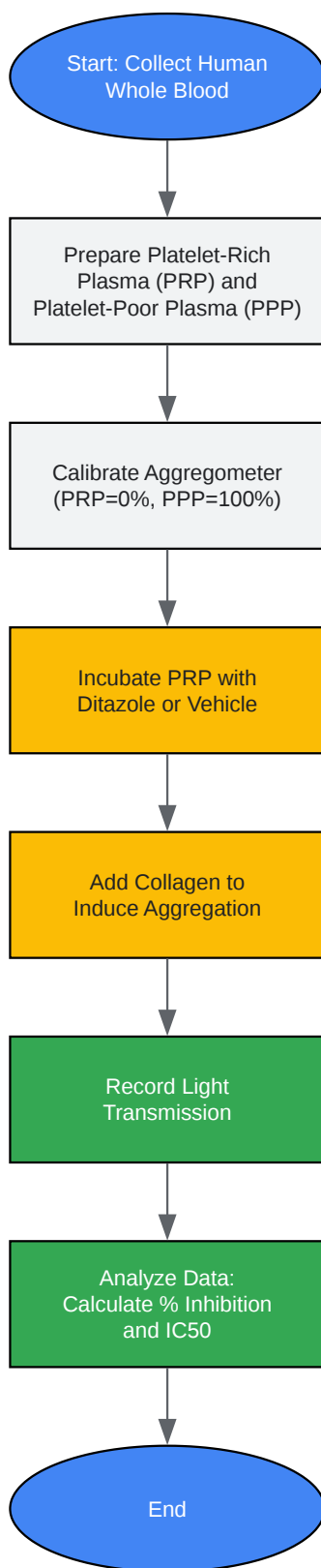
Materials:

- **Ditazole**
- Collagen (platelet agonist)
- Human whole blood (anticoagulated with sodium citrate)
- Phosphate-buffered saline (PBS)
- Light transmission aggregometer
- Centrifuge
- Pipettes and cuvettes

Procedure:

- Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
 - Collect human whole blood into tubes containing sodium citrate.
 - Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
 - Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
 - Adjust the platelet count in the PRP to approximately 2.5×10^8 platelets/mL using PPP.
- Aggregometer Setup:

- Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
- Assay Procedure:
 - Pre-warm PRP aliquots to 37°C.
 - Add a specific volume of **Ditazole** solution (at various concentrations) or vehicle control (e.g., DMSO diluted in PBS) to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.
 - Initiate platelet aggregation by adding a sub-maximal concentration of collagen.
 - Record the change in light transmission for a set period (e.g., 10 minutes).
- Data Analysis:
 - Determine the maximum percentage of aggregation for each sample.
 - Calculate the percentage of inhibition for each **Ditazole** concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the **Ditazole** concentration to determine the IC₅₀ value.



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Caption: Workflow for in vitro platelet aggregation assay.

Conclusion

Ditazole is a well-characterized oxazole derivative with significant antiplatelet properties stemming from its inhibition of the cyclooxygenase pathway and subsequent reduction of thromboxane A2 synthesis. This guide provides a detailed summary of its chemical and physical properties, a reproducible synthesis protocol, and a standard method for evaluating its biological activity. The information presented herein should serve as a valuable technical resource for researchers in medicinal chemistry and pharmacology who are interested in the study and development of antiplatelet agents.

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